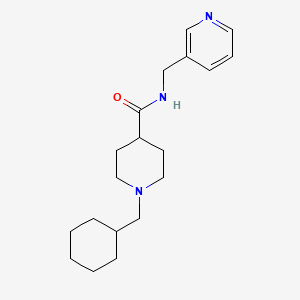![molecular formula C21H28N2O2 B5847872 N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide](/img/structure/B5847872.png)
N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dimethylaminoethyl group, a propan-2-ylphenoxy group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with appropriate reagents to form the benzamide structure.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using dimethylaminoethyl chloride.
Attachment of the Propan-2-ylphenoxy Group: The final step involves the attachment of the propan-2-ylphenoxy group through an etherification reaction using 4-propan-2-ylphenol and an appropriate coupling agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Known for its use as a photoinitiator in polymer chemistry.
N-[2-(dimethylamino)ethyl]acrylamide: Used in the synthesis of polymers and as a reagent in organic synthesis.
Tris(2-dimethylaminoethyl)amine: Employed as a ligand in coordination chemistry and as a catalyst in various reactions.
Uniqueness
N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)18-9-11-20(12-10-18)25-15-17-5-7-19(8-6-17)21(24)22-13-14-23(3)4/h5-12,16H,13-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGMWNXAMXLEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B5847792.png)
![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)
![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
![Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5847827.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)



![2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5847885.png)
![2-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
